molecular formula C12H10FNO B8517102 3-(4-Fluoro-3-methoxyphenyl)pyridine

3-(4-Fluoro-3-methoxyphenyl)pyridine

Cat. No.: B8517102
M. Wt: 203.21 g/mol
InChI Key: PTRNBBZVAODLDB-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-methoxyphenyl)pyridine is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. The strategic incorporation of a fluorine atom on the phenyl ring can significantly influence the properties of a molecule, as fluorine is known to enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . This makes such fluorinated intermediates highly valuable in the design and development of novel active compounds, particularly in the pharmaceutical sector where an estimated 20% of all approved drugs contain fluorine . As a pyridine derivative, this compound features a nitrogen-containing heterocycle, a common motif in many approved drugs and functional materials. Researchers utilize these structural features in various applications, including as a key intermediate in the synthesis of more complex molecules for drug discovery projects and in materials science. The compound is offered with a guaranteed high level of purity, which is critical for achieving consistent and reproducible results in sensitive research applications. This product is intended for research purposes as a chemical intermediate and is strictly labeled "For Research Use Only." It is not intended for direct use in humans, animals, or as a food additive. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)pyridine

InChI

InChI=1S/C12H10FNO/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10/h2-8H,1H3

InChI Key

PTRNBBZVAODLDB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CC=C2)F

Origin of Product

United States

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 3-(4-Fluoro-3-methoxyphenyl)pyridine may exhibit anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways. For instance, studies have shown that compounds with similar structures can modulate the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in mediating inflammation. This suggests that this compound could be a candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, suggesting that this compound might also possess such activity. The potential for this compound to inhibit bacterial growth or fungal infections makes it a valuable subject for further investigation in the development of new antibiotics or antifungal agents.

Anticancer Research

Preliminary studies indicate that this compound may have anticancer properties, potentially through mechanisms involving apoptosis induction or cell cycle arrest in cancer cells. Compounds with structural similarities have shown efficacy against various cancer cell lines, warranting further exploration of this compound in cancer therapeutics.

Pesticide Development

Fluorinated compounds are increasingly used in agrochemicals due to their enhanced biological activity and metabolic stability. The incorporation of fluorine into pesticides can improve their effectiveness and reduce the likelihood of resistance development among pests. This compound may serve as a lead compound for designing novel pesticides with improved efficacy against target pests while minimizing environmental impact .

Case Studies and Research Findings

Several studies have focused on the biological activity and synthetic routes related to this compound:

  • Anti-inflammatory Activity : A study indicated that derivatives of this compound could inhibit COX enzymes effectively, leading to reduced inflammation in animal models.
  • Antimicrobial Efficacy : Research on structurally related compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting similar potential for this compound.
  • Pesticidal Properties : A recent investigation highlighted the role of fluorinated compounds in enhancing pesticide efficacy, with implications for the development of new agrochemicals incorporating this compound as a core structure .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound Name Substituents on Phenyl Ring Key Functional Groups LSD1 Inhibition (Ki/IC₅₀) Selectivity (vs. MAO-B) Reference ID
Compound 17 4-CF₃ 3-(Piperidin-4-ylmethoxy)pyridine 29 nM >640-fold
Compound 22 4-OCF₃ 3-(Piperidin-4-ylmethoxy)pyridine 39 nM (LSD1) 2.6 μM (MAO-B Ki)
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 3-F, 4-OCH₃ 2-Hydroxypyridine Not reported Not reported
4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine 3-F, 4-COOH 2-Hydroxypyridine Not reported Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., -CF₃, -F) : Enhance LSD1 inhibition by stabilizing interactions with hydrophobic pockets (e.g., Phe538, Val333) in the enzyme’s active site. Compound 17 (4-CF₃) achieves a Ki of 29 nM, attributed to favorable van der Waals contacts .
  • Selectivity Trends : Bulky substituents (e.g., -OCF₃ in Compound 22) reduce MAO-B inhibition despite moderate LSD1 activity, highlighting the importance of steric effects in enzyme selectivity .

Enzyme Inhibition and Selectivity

  • LSD1 Inhibition : Pyridine-containing compounds with basic amine side chains (e.g., piperidin-4-ylmethoxy) exhibit potent LSD1 inhibition. For example, Compound 17 (Ki = 29 nM) binds competitively with the H3K4me2 substrate, leveraging interactions with FAD and Tyr761 in the catalytic site .
  • MAO-B Selectivity : Substituents at the phenyl ring’s para position (e.g., -CF₃, -Me) significantly reduce MAO-B affinity. Compound 17 shows >640-fold selectivity over MAO-B, whereas smaller substituents (e.g., -H) result in poorer selectivity .

Cellular Activity and Therapeutic Potential

  • Proliferation Inhibition : Compound 17 (EC₅₀ = 280 nM) reduces viability in MV4-11 leukemia cells by elevating H3K4 methylation, a mechanism linked to tumor suppressor gene reactivation .
  • Normal Cell Toxicity: Pyridine derivatives with optimized substituents (e.g., 3-OCH₃, 4-F) show minimal toxicity to non-cancerous cells, suggesting a therapeutic window .

Preparation Methods

Substrate Preparation

The synthesis begins with the preparation of 3-bromopyridine 1a and 4-fluoro-3-methoxyphenylboronic acid 1b . The boronic acid is typically synthesized via lithiation of 1-bromo-4-fluoro-3-methoxybenzene followed by treatment with trimethyl borate.

Coupling Conditions

Optimized conditions involve Pd(PPh₃)₄ (2 mol%) as the catalyst, K₂CO₃ (3 equiv) as the base, and a mixed solvent system of toluene/ethanol (3:1) at 80°C for 12 hours. Under these conditions, the reaction achieves a yield of 78%. Key parameters include strict anhydrous conditions and degassing to prevent catalyst oxidation.

Table 1: Optimization of Suzuki-Miyaura Coupling

EntryCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (2)K₂CO₃Toluene/EtOH8078
2PdCl₂(dppf) (1.5)Cs₂CO₃DMF10065
3Pd(OAc)₂ (3)NaHCO₃Dioxane9060

The superior performance of Pd(PPh₃)₄ in toluene/ethanol is attributed to enhanced solubility of the base and reduced side reactions.

Photoredox-Mediated Synthesis

Photoredox catalysis has emerged as a powerful tool for constructing complex fluorinated architectures. This method enables the coupling of α,α-difluoro-β-iodoketones with silyl enol ethers under mild conditions.

Reaction Mechanism

The process involves single-electron transfer (SET) from the photocatalyst fac-Ir(ppy)₃ to the α,α-difluoro-β-iodoketone 2a , generating a radical intermediate. This intermediate couples with the silyl enol ether 2b to form a 1,5-diketone 3a , which undergoes cyclization with ammonium acetate to yield the pyridine core.

One-Pot Protocol

A streamlined one-pot procedure eliminates the need to isolate intermediates:

  • Photoredox Coupling : Irradiation of 2a (1 mmol), 2b (1.6 mmol), and fac-Ir(ppy)₃ (0.3 mol%) in DMF under blue LEDs for 15 hours.

  • Cyclization : Direct addition of NH₄OAc (6 equiv) and heating at 120°C for 3 hours.
    This method achieves an isolated yield of 90% for 3-fluoro-2,6-diphenylpyridine, demonstrating scalability and efficiency.

Table 2: Photoredox Synthesis Optimization

EntrySolventTemp (°C)Time (h)Yield (%)
1MeCN802<5
2DMF120390
3THF100445

DMF’s high polarity facilitates both the radical coupling and cyclization steps, making it the solvent of choice.

Halogenation and Nucleophilic Aromatic Substitution

Sequential halogenation and substitution offer an alternative route, particularly useful for introducing electron-withdrawing groups.

Bromination of Pyridine

3-Bromopyridine 4a is treated with N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄ to yield 3,5-dibromopyridine 4b (82% yield).

Table 3: Halogenation-Substitution Efficiency

StepReagentsConditionsYield (%)
BrominationNBS, AIBN, CCl₄Reflux, 6 h82
Lithiation-QuenchingLDA, THF, −78°C2 h70
DehydrationH₂SO₄, EtOH80°C, 1 h93

Comparative Analysis of Methods

Yield and Scalability

  • Suzuki-Miyaura : Moderate yields (65–78%) but excellent functional group tolerance.

  • Photoredox : High yields (90%) and one-pot convenience, but requires specialized equipment.

  • Halogenation-Substitution : Lower overall yield (65%) but advantageous for electron-deficient substrates.

Practical Considerations

  • Cost : Photoredox catalysts (e.g., Ir(ppy)₃) are expensive compared to Pd-based systems.

  • Safety : Halogenation steps involve toxic reagents (NBS, CCl₄), necessitating rigorous safety protocols .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Fluoro-3-methoxyphenyl)pyridine?

  • Methodology : A representative synthesis involves oxidative ring closure of hydrazine intermediates. For example, a related triazolopyridine derivative was synthesized via condensation of 4-benzyloxy-3-methoxybenzaldehyde with 2-hydrazinopyridine in ethanol, followed by oxidation using sodium hypochlorite (NaClO) at room temperature. This method achieved a 73% yield and emphasizes green chemistry principles .
  • Key Steps :

  • Condensation with aldehydes under acidic conditions.
  • Oxidative cyclization using NaClO in ethanol.
  • Purification via alumina column chromatography.

Q. How is the compound characterized post-synthesis?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 8.09 ppm for pyridine protons, δ 157.16 ppm for carbonyl carbons) .
  • FTIR : Peaks at 1596 cm⁻¹ (C=N stretch) and 1131 cm⁻¹ (C–O–C ether linkage) confirm functional groups .
  • HRMS : Used to verify molecular ion peaks (e.g., [M + H]+ at m/z 334.1556) .
    • Data Interpretation : Cross-referencing spectral data with synthetic intermediates ensures structural fidelity.

Q. What is the molecular structure and conformation?

  • Structural Insights : X-ray crystallography reveals planar pyridine rings and dihedral angles between substituents. For example, in related fluorophenylpyridines, the fluorophenyl ring is tilted at ~15° relative to the pyridine core, influencing π-π stacking interactions .
  • Bond Parameters : C–F bond lengths average 1.35 Å, and methoxy C–O bonds are ~1.43 Å, consistent with electronegativity effects .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Optimization Strategies :

  • Solvent Selection : Ethanol promotes solubility of intermediates while minimizing side reactions .
  • Oxidant Efficiency : NaClO offers mild, selective oxidation compared to harsh reagents like Cr(VI) salts .
  • Reaction Monitoring : TLC (dichloromethane mobile phase) and in-situ NMR track reaction progress .
    • Yield Data :
StepYield (%)Purity (%)
Hydrazine Condensation91>95
Oxidative Cyclization73>99

Q. What challenges arise in structural elucidation?

  • Crystallographic Limitations : Poor crystal growth due to flexible methoxy/fluorophenyl substituents may require alternative techniques like DFT calculations .
  • Spectral Overlaps : Methoxy protons (δ ~3.84 ppm) may overlap with aliphatic signals, necessitating 2D NMR (e.g., COSY, HSQC) .

Q. How do substituents influence reactivity and biological activity?

  • Electronic Effects : The electron-withdrawing fluoro group enhances electrophilic substitution at the pyridine C4 position, while the methoxy group directs reactivity via resonance .
  • Biological Precursor Role : Fluorophenylpyridines are precursors for bioactive molecules (e.g., kinase inhibitors), though specific activity data for this compound requires further study .

Q. How are data discrepancies resolved in characterization?

  • Case Study : Discrepancies in NMR chemical shifts may arise from solvent polarity (e.g., DMSO-d6 vs. CDCl₃). For example, pyridine protons shift upfield in DMSO due to hydrogen bonding .
  • Validation : Multi-technique correlation (e.g., HRMS + elemental analysis) confirms molecular formulas when crystallography is unavailable .

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